Technical Monograph: Boc-Tyr-Leu-OBn
Technical Monograph: Boc-Tyr-Leu-OBn
Topic: Boc-Tyr-Leu-OBn Chemical Properties & Technical Guide Format: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Strategic Intermediate for Bioactive Peptide Synthesis & Enzyme Kinetics[1]
Executive Summary
Boc-Tyr-Leu-OBn (N-tert-butoxycarbonyl-L-tyrosyl-L-leucine benzyl ester) is a high-value protected dipeptide intermediate used extensively in the solution-phase synthesis of biologically active peptides, including Glucagon analogs , Kyotorphin derivatives , and Enkephalin fragments .[1] It serves as a critical "hydrophobic block" in convergent peptide synthesis, offering orthogonal protection that allows for selective elongation at either the N- or C-terminus.[1] Additionally, the Tyr-Leu motif is a classic substrate for aspartic proteases (e.g., Pepsin) and a scaffold for designing inhibitors of DNA polymerase
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements, designed for researchers requiring high-purity intermediates for drug discovery.[1]
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | Benzyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoate |
| Common Name | Boc-Tyr-Leu-OBn |
| Molecular Formula | |
| Molecular Weight | 498.61 g/mol |
| CAS Number | Not widely indexed as a commodity chemical; typically synthesized in-situ or custom ordered.[1][2] |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate, Methanol.[1] Insoluble in water.[1][3] |
| Chirality | L,L-configuration (unless specified as D-isomer) |
Structural Logic & Reactivity
The molecule features three distinct functional zones:
-
N-Terminus (Boc): Acid-labile protection.[1] Stable to base and hydrogenolysis.[1] Removed by TFA/DCM or HCl/Dioxane.[1]
-
Core (Tyr-Leu Amide Bond): A hydrophobic, scissile bond often targeted by proteolytic enzymes (Pepsin, Chymotrypsin).[1] The Tyrosine phenol is typically unprotected in this specific intermediate (unless specified as Boc-Tyr(Bzl)-Leu-OBn), making it susceptible to O-alkylation if handled with strong bases.
-
C-Terminus (OBn): Benzyl ester protection.[1] Stable to mild acid (TFA).[1] Removed by Hydrogenolysis (
) or strong acid (HF, TFMSA).[1]
Synthesis Protocol (Solution Phase)
Objective: Synthesize Boc-Tyr-Leu-OBn via mixed anhydride or carbodiimide coupling. Scale: 10 mmol typical.[1]
Reagents
-
Component A: Boc-Tyr-OH (2.81 g, 10 mmol)[1]
-
Component B: H-Leu-OBn
TosOH (Tosylate salt) (3.93 g, 10 mmol)[1] -
Coupling Agent: EDC
HCl (1.1 eq) + HOBt (1.1 eq) or DCC/HOBt.[1] -
Base: NMM (N-methylmorpholine) or DIPEA (2.2 eq).[1]
-
Solvent: Anhydrous DMF or DCM.[1]
Step-by-Step Methodology
-
Activation: Dissolve Boc-Tyr-OH and HOBt in anhydrous DMF (30 mL) at 0°C. Add EDC
HCl and stir for 15 minutes to form the active ester. -
Neutralization: In a separate vessel, dissolve H-Leu-OBn
TosOH in DMF (10 mL) and neutralize with NMM (adjust pH to ~8). -
Coupling: Add the neutralized amine solution to the activated acid solution dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-18 hours).
-
Workup (Critical for Purity):
-
Isolation: Dry organic layer over
, filter, and concentrate. -
Purification: Recrystallize from EtOAc/Hexane or purify via Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).
Deprotection & Orthogonal Strategy
The utility of Boc-Tyr-Leu-OBn lies in its orthogonality .[1] You can selectively expose either end of the peptide chain.[1]
Pathway A: N-Terminal Extension (Remove Boc)
-
Reagent: 50% TFA in DCM (v/v).[1]
-
Conditions: 0°C for 30 min.
-
Product: H-Tyr-Leu-OBn (usually isolated as TFA salt).[1]
-
Note: The benzyl ester remains intact, allowing coupling of the next amino acid (e.g., Boc-Asp-OH) to the N-terminus.[1]
Pathway B: C-Terminal Extension (Remove OBn)
-
Reagent:
gas (1 atm) + 10% Pd/C catalyst. -
Solvent: Methanol or Ethanol.[1]
-
Conditions: RT for 2-4 hours.
-
Note: The Boc group remains intact.[1] This free acid can now be coupled to another amine segment.[1]
Visual Workflow (Graphviz)
Figure 1: Orthogonal deprotection pathways for Boc-Tyr-Leu-OBn, enabling bidirectional peptide synthesis.[1]
Physicochemical Stability & Handling
Stability Profile
-
Acid Sensitivity: High.[1] The Boc group is labile at pH < 1.[1] Avoid exposure to mineral acids unless deprotection is intended.[1]
-
Base Sensitivity: Moderate.[1] The benzyl ester (OBn) can hydrolyze (saponify) in strong aqueous base (NaOH/LiOH), but is generally stable to tertiary amines (TEA, DIPEA) used in coupling.[1]
-
Oxidation: The Tyrosine phenol is susceptible to oxidation (turning yellow/brown) if stored improperly.[1] Store under inert gas (
or Ar).
Storage Conditions
-
Temperature: -20°C (Long term) or 2-8°C (Short term).[1]
-
Atmosphere: Desiccated, inert atmosphere.[1]
-
Shelf Life: 12-24 months if kept dry and dark.[1]
Applications in Drug Development
Glucagon Analog Synthesis
Boc-Tyr-Leu-OBn corresponds to residues 13-14 of the Glucagon sequence.[1] It is often synthesized as a fragment and then condensed with Asp(OBzl)-Thr(Bzl)-... to build the mid-section of the hormone.[1]
Enzyme Kinetics (Protease Substrate)
The Tyr-Leu bond is a classic cleavage site for Pepsin (an aspartic protease) and Chymotrypsin (a serine protease, though it prefers Tyr-X cleavage).[1]
-
Assay Use: Researchers use Boc-Tyr-Leu-OBn to measure the hydrolytic activity of these enzymes.[1] The disappearance of the starting material or the appearance of H-Leu-OBn can be monitored via HPLC.[1]
Pharmacological Inhibitors
Derivatives of this scaffold (e.g., Boc-Tyr-Leu-1-naphthylamide) have been identified as selective inhibitors of DNA Polymerase
Analytical Quality Control
To ensure "Self-Validating" protocols, every batch must pass the following QC checks:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Diagnostic peaks: Boc singlet (1.4 ppm), Tyr aromatics (6.6-7.0 ppm), Leu methyls (0.8 ppm), Benzyl aromatics (7.3 ppm).[1] |
| Purity | HPLC (C18 Column) | > 98% Area (Gradient: 5-95% ACN in Water + 0.1% TFA). |
| Mass Spec | ESI-MS | |
| TLC | Silica Gel | Single spot (Rf ~0.5 in EtOAc/Hexane 1:1).[1] Stain with Ninhydrin (negative) and UV (positive).[1] |
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] Link[1]
-
Kuriyama, I., et al. (2012).[1][6] Inhibitory effect of novel somatostatin peptide analogues on human cancer cell growth based on the selective inhibition of DNA polymerase
.[1][6] Bioorganic & Medicinal Chemistry, 20(6), 2063-2069.[1] (Describes Boc-Tyr-Leu derivatives as inhibitors). Link -
Fujii, N., et al. (1978).[1] Studies on Peptides.[1][6][8][9][10][11][12] Synthesis of Glucagon.[1] Chemical and Pharmaceutical Bulletin, 26(5), 1558-1569.[1][4] (Details the use of Boc-Tyr-Leu fragments). Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Authoritative source for Boc/OBn deprotection mechanics). Link[1]
Sources
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- 3. CAS 507276-74-6: Boc-D-Tyr(tBu)-OH | CymitQuimica [cymitquimica.com]
- 4. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 5. Boc-Tyr(Bu)-Leu-OH | C24H38N2O6 | CID 70323372 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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